molecular formula C23H24ClN3O5 B2911611 methyl 3-[6-[(3-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 896384-28-4

methyl 3-[6-[(3-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

Cat. No. B2911611
CAS RN: 896384-28-4
M. Wt: 457.91
InChI Key: NOWVOFUCBNEXMO-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the compound’s functional groups and potential reactivity .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions (like temperature and pH), and the yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the compound’s molecular geometry, the types of atoms involved, their arrangements, and the bonds between them .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide insights into its reactivity, stability, and the types of reactions it can undergo .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, electrophilicity/nucleophilicity, and redox potential .

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety analysis involves understanding the compound’s toxicity, flammability, environmental impact, and safe handling procedures .

properties

IUPAC Name

methyl 3-[6-[(3-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O5/c1-32-22(30)16-9-10-18-19(13-16)26-23(31)27(21(18)29)11-4-2-3-8-20(28)25-14-15-6-5-7-17(24)12-15/h5-7,9-10,12-13H,2-4,8,11,14H2,1H3,(H,25,28)(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWVOFUCBNEXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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